3-Quinuclidinyl 4-fluoromethylbenzilate

Muscarinic receptor subtype selectivity In vitro pharmacology Diastereomer comparison

3-Quinuclidinyl 4-fluoromethylbenzilate (FMeQNB; CAS 168104-70-9) is a synthetic quinuclidinyl benzilate derivative that functions as a high-affinity muscarinic acetylcholine receptor (mAChR) antagonist. The compound exists as two diastereomers—(R,S) and (R,R)—which display opposite subtype selectivity profiles.

Molecular Formula C22H24FNO3
Molecular Weight 369.4 g/mol
CAS No. 168104-70-9
Cat. No. B066964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinyl 4-fluoromethylbenzilate
CAS168104-70-9
Synonyms3-quinuclidinyl 4-fluoromethylbenzilate
3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer
3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled
FMeQNB
Molecular FormulaC22H24FNO3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O
InChIInChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2
InChIKeyWYNSCFORRAXQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinyl 4-fluoromethylbenzilate (CAS 168104-70-9): An M2-Selective Muscarinic Radioligand for PET Tracer Development


3-Quinuclidinyl 4-fluoromethylbenzilate (FMeQNB; CAS 168104-70-9) is a synthetic quinuclidinyl benzilate derivative that functions as a high-affinity muscarinic acetylcholine receptor (mAChR) antagonist [1]. The compound exists as two diastereomers—(R,S) and (R,R)—which display opposite subtype selectivity profiles. The (R,S)-diastereomer demonstrates sevenfold selectivity for the M2 subtype over M1 in vitro, while the (R,R)-diastereomer is eightfold M1-selective [1]. The 18F-labeled (R,S)-[18F]FMeQNB was developed as a positron emission tomography (PET) radioligand intended to quantify the selective loss of M2 receptors in Alzheimer's disease, a need unmet by non-selective muscarinic radioligands such as [3H]QNB or [125I]IQNB [2].

Why 3-Quinuclidinyl 4-fluoromethylbenzilate Cannot Be Replaced by Generic Muscarinic Antagonists for M2-Targeted Imaging


Subtle structural modifications on the quinuclidinyl benzilate scaffold fundamentally alter mAChR subtype selectivity, brain distribution, and metabolic fate. Non-selective ligands such as QNB bind M1–M5 subtypes with similar affinity and cannot discriminate M2-specific changes in disease [1]. The 4-fluoro analog FQNB exhibits m2-preferring binding but lacks the stereochemically defined subtype resolution and well-characterized in vivo PET kinetics of FMeQNB [2]. Even within the FMeQNB diastereomeric pair, the (R,R)-form yields M1-dominant brain uptake while only (R,S)-FMeQNB distributes according to M2 receptor density, precluding generic interchange between isomers [3]. These compound-specific differences in selectivity, pharmacokinetics, and defluorination rate demand a precisely specified chemical entity for reproducible M2-targeted imaging or receptor occupancy studies.

Quantitative Differentiation of 3-Quinuclidinyl 4-fluoromethylbenzilate Against Closest Analogs


M2 Subtype Selectivity: 7-Fold M2-over-M1 Preference vs. M1-Selective (R,R)-FMeQNB and Non-Selective QNB

In direct head-to-head in vitro assays, the nonradioactive (R,S)-FMeQNB diastereomer exhibited sevenfold selectivity for the M2 subtype over M1, whereas the (R,R)-FMeQNB diastereomer showed eightfold selectivity for M1 over M2 [1]. By contrast, the parent compound QNB (3-quinuclidinyl benzilate) is a non-selective muscarinic antagonist that binds M1–M5 subtypes with comparable affinity [2]. This stereochemistry-driven divergence means that only (R,S)-FMeQNB provides the M2-preferring pharmacological profile required for selective M2 receptor labeling.

Muscarinic receptor subtype selectivity In vitro pharmacology Diastereomer comparison

In Vivo Autoradiographic M2 Selectivity: 75 nmol (R,S)-FMeQNB Reduces M2-Region [125I]IQNB Labeling to Background

In rat brain autoradiography experiments, unlabeled (R,S)-FMeQNB (75 nmol) administered in vivo completely suppressed [125I]IQNB labeling in brain regions containing predominantly M2 receptors (e.g., pons, medulla, cerebellum) to background levels, while leaving labeling in M1-rich regions largely intact [1]. In the absence of (R,S)-FMeQNB, [125I]IQNB labeled all brain regions in proportion to total muscarinic receptor concentration. This in vivo competition pattern directly demonstrates that (R,S)-FMeQNB selectively occupies M2 receptors at the administered dose, a property not achievable with non-selective QNB or the M1-preferring (R,R)-FMeQNB [2].

In vivo autoradiography Muscarinic M2 receptor imaging Radioligand competition

Brain Regional Distribution: (R,S)-[18F]FMeQNB Uptake Matches M2 Receptor Density, Opposite to (R,R)-[18F]FMeQNB

In rat biodistribution studies, (R,S)-[18F]FMeQNB showed nearly uniform brain uptake across all regions, consistent with the relatively homogeneous distribution of M2 receptors in rat brain [1]. In contrast, (R,R)-[18F]FMeQNB exhibited higher uptake specifically in brain regions with greater M1 receptor density (cortex, hippocampus, striatum) [1]. In rhesus monkey, (R,S)-[18F]FMeQNB demonstrated prolonged brain uptake and retention, a favorable characteristic for PET imaging [1]. Coinjection with 50 nmol of unlabeled (R,S)-FMeQNB reduced brain uptake by 36–54% across all regions, confirming saturable, receptor-mediated binding [1].

Brain uptake distribution In vivo PET imaging Diastereomer comparison

Metabolic Defluorination Profile: Lower Bone Fluoride Accumulation vs. 4-FMeBWAY Indicates Greater In Vivo Stability

A comparative study of [18F]-labeled benzylfluoride derivatives evaluated in vivo defluorination by measuring femur uptake of free [18F]fluoride [1]. 4-FMeBWAY showed femur uptake equal to that of free fluoride up to 30 min post-injection, indicating rapid and complete defluorination [1]. In contrast, 4-FMeQNB exhibited significantly lower percent injected dose per gram in femur up to 120 min, demonstrating superior in vivo stability against defluorination [1]. Lower bone fluoride accumulation reduces confounding background signal in PET imaging and mitigates radiation dosimetry concerns from free fluoride accumulation in bone.

Metabolic stability Defluorination Benzylfluoride radiotracers

High-Value Application Scenarios for 3-Quinuclidinyl 4-fluoromethylbenzilate


PET Imaging of M2 Receptor Loss in Alzheimer's Disease Progression

(R,S)-[18F]FMeQNB is uniquely suited for longitudinal PET studies quantifying M2 receptor density in cortical and hippocampal regions of Alzheimer's disease patients, where M2 (but not M1) receptors are selectively lost [1]. The sevenfold M2-over-M1 selectivity ensures that measured signal changes reflect genuine M2 receptor alterations rather than non-specific muscarinic binding changes [2]. The relatively low defluorination rate preserves image contrast compared to more labile benzylfluoride radiotracers [3].

In Vivo Receptor Occupancy Assays for M2-Selective Drug Candidates

Pharmaceutical developers evaluating novel M2-selective therapeutics can use (R,S)-FMeQNB in competition PET studies to measure brain M2 receptor occupancy. The demonstrated ability of unlabeled (R,S)-FMeQNB (50–75 nmol) to displace radioligand binding in M2-rich regions provides a validated experimental framework for dose–occupancy relationships [1][2]. The distinct regional displacement pattern in pons, medulla, and cerebellum serves as a specific M2 occupancy signature.

Diastereomer-Specific Muscarinic Pharmacology Research

The opposite subtype selectivity of (R,S)- and (R,R)-FMeQNB makes the compound pair an exceptional tool for dissecting M1- vs. M2-mediated physiological and behavioral effects in preclinical models [2]. Procurement of the correct diastereomer is critical, as using (R,R)-FMeQNB in an M2-targeted study would produce misleading M1-driven results.

Radiotracer Development and Validation Studies for CNS Receptor Imaging

As a well-characterized muscarinic radioligand with documented in vivo selectivity, brain uptake kinetics, and metabolic fate, (R,S)-FMeQNB serves as a benchmark compound for validating new M2-targeted imaging agents [2][3]. Its established autoradiographic competition protocol using [125I]IQNB provides a standardized assay for screening novel M2 ligands [1].

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